N-Methyl-N-phenylnitrous amide-13C,d3,15N

LC-MS/MS Nitrosamine Quantification Isotopic Interference

N-Methyl-N-phenylnitrous amide-13C,d3,15N is a stable, multi-isotope labeled analog of N-nitrosomethylaniline (NMA), a nitrosamine compound. This compound is engineered for use as a high-specificity internal standard (IS) in quantitative analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Molecular Formula C7H8N2O
Molecular Weight 141.16 g/mol
Cat. No. B15599230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-phenylnitrous amide-13C,d3,15N
Molecular FormulaC7H8N2O
Molecular Weight141.16 g/mol
Structural Identifiers
InChIInChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3/i1+1D3,9+1
InChIKeyMAXCWSIJKVASQC-MRCXYJCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Methyl-N-phenylnitrous amide-13C,d3,15N: A Multi-Isotope Labeled Internal Standard for N-Nitrosomethylaniline Quantification


N-Methyl-N-phenylnitrous amide-13C,d3,15N is a stable, multi-isotope labeled analog of N-nitrosomethylaniline (NMA), a nitrosamine compound . This compound is engineered for use as a high-specificity internal standard (IS) in quantitative analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) . Its labeling incorporates one 13C atom, three deuterium (2H) atoms, and one 15N atom, creating a mass shift of +5 Da relative to the unlabeled NMA analyte (molecular weight 141.16 vs. 136.15 g/mol) . This distinct mass difference is critical for resolving the IS signal from the target analyte's isotopic envelope, thereby enabling accurate and precise quantification in complex sample matrices .

The Analytical Risk of Substituting N-Methyl-N-phenylnitrous amide-13C,d3,15N with In-Class Analogs


The procurement of an internal standard for N-nitrosomethylaniline (NMA) analysis cannot be generalized across nitrosamine compounds or isotope labeling patterns. Substituting N-Methyl-N-phenylnitrous amide-13C,d3,15N with an unlabeled structural analog, a simpler deuterated form (e.g., NMA-d3), or an IS for another nitrosamine (e.g., NDMA-d6) introduces significant quantitative risk. Unlike this multi-isotope labeled compound, an analog will not perfectly co-elute or share the exact same ionization behavior, leading to matrix effect biases [1]. A deuterium-only IS (NMA-d3) provides a mass shift of only +3 Da, which may be insufficient to fully resolve from the analyte's naturally occurring 13C and 15N isotopes, causing cross-interference and inaccuracy [2]. The quantitative evidence below demonstrates how the specific isotopic design of this compound directly mitigates these common failure modes.

Quantitative Evidence Guide for Selecting N-Methyl-N-phenylnitrous amide-13C,d3,15N


Evidence Item 1: +5 Da Mass Shift Eliminates Analyte Isotopic Interference

The primary differentiation of N-Methyl-N-phenylnitrous amide-13C,d3,15N is its +5 Da mass shift relative to unlabeled N-nitrosomethylaniline (NMA). This contrasts with a deuterium-only labeled NMA-d3, which provides only a +3 Da shift . In mass spectrometry, the natural abundance of 13C (~1.1%) and 15N (~0.4%) causes the unlabeled analyte to have a significant isotopic peak at M+1 and a measurable peak at M+2. A +3 Da IS can overlap with these natural isotopic peaks of the analyte, leading to quantitative inaccuracy. A +5 Da shift places the IS signal in a region of the mass spectrum where background interference from the analyte's natural isotopic envelope is negligible, ensuring accurate peak integration and quantification [1].

LC-MS/MS Nitrosamine Quantification Isotopic Interference

Evidence Item 2: Skeletal 13C and 15N Labeling Prevents Hydrogen-Deuterium Exchange

A critical vulnerability of deuterium-only internal standards is their potential for hydrogen-deuterium (H/D) exchange with protic solvents (e.g., water, methanol) used in LC mobile phases. This can lead to loss of the isotopic label over time, causing the internal standard signal to drift and severely compromising quantification accuracy [1]. N-Methyl-N-phenylnitrous amide-13C,d3,15N mitigates this risk by incorporating 13C and 15N atoms directly into the molecular backbone . Unlike deuterium atoms on exchangeable sites, 13C and 15N are stably integrated into the molecular structure and do not exchange with the surrounding matrix under standard analytical conditions [1]. This ensures consistent IS response throughout a sequence and across long-term studies.

Isotopic Stability LC-MS Method Robustness Hydrogen-Deuterium Exchange

Evidence Item 3: Physicochemical Fidelity Ensures Accurate Matrix Effect Correction

The effectiveness of an internal standard is determined by its ability to mimic the target analyte's behavior during sample preparation and analysis. The molecular formula of N-Methyl-N-phenylnitrous amide-13C,d3,15N is C6^13CH5D3N^15NO, which is chemically identical to unlabeled NMA (C7H8N2O) except for the isotopic substitution [1]. This near-identical physicochemical property profile ensures that the IS will experience the same extraction recovery, matrix-induced ionization suppression/enhancement, and chromatographic retention time as the analyte [2]. Using an internal standard from a different chemical class (e.g., a structural analog like N-nitrosodiphenylamine) introduces significant variability as it will not perfectly co-elute or share the same ionization characteristics, leading to inaccurate correction of matrix effects.

Matrix Effects Sample Preparation Recovery Isotope Dilution Mass Spectrometry

Key Application Scenarios for N-Methyl-N-phenylnitrous amide-13C,d3,15N


Regulatory-Compliant Quantification of N-Nitrosomethylaniline (NMA) Impurities in Pharmaceutical Drug Products

This scenario applies to pharmaceutical QC and CMC analytical labs developing or validating LC-MS/MS methods for nitrosamine impurity testing per FDA and EMA guidance. The +5 Da mass shift of N-Methyl-N-phenylnitrous amide-13C,d3,15N ensures baseline resolution from the unlabeled NMA analyte, directly addressing the regulatory requirement for a highly specific method free of isotopic interference. Its use as a SIL-IS provides the accurate matrix effect correction needed to achieve the low ppm (parts-per-million) or sub-ppm quantification limits mandated for potential genotoxic impurities like NMA [1].

Accurate Bioanalytical Quantification in Toxicokinetic and ADME Studies of NMA

For preclinical CROs and toxicology labs quantifying NMA and its metabolites in biological matrices (e.g., plasma, urine, tissue), this compound's multi-isotope labeling is essential. The stable 13C and 15N backbone ensures the IS signal remains constant throughout long analytical runs in protic LC solvents, preventing the IS drift that would invalidate a study. Its near-identical physicochemical behavior to NMA ensures that recovery and matrix effect corrections are accurate across diverse biological samples, enabling precise calculation of key PK parameters (Cmax, AUC, t1/2) [1].

High-Confidence Confirmation and Quantification in Environmental Water and Air Analysis

Environmental testing labs tasked with monitoring NMA in complex samples like wastewater or stack gas emissions can leverage this IS for robust identification and quantification. The distinct +5 Da mass and the unique isotopic signature provided by the 13C and 15N labels serve as a powerful confirmation tool, differentiating true positive NMA detections from potential isobaric interferences from other environmental contaminants. This high specificity reduces the risk of false positives, which is critical for regulatory reporting and compliance [1].

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